molecular formula C16H14INO2 B5239862 (E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

(E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5239862
M. Wt: 379.19 g/mol
InChI Key: PFFILDOYCNXNSQ-ZHACJKMWSA-N
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Description

(E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an iodine atom on the aniline ring and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-iodoaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The iodine atom on the aniline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and methoxy group can influence its binding affinity and selectivity for these targets. The compound may also participate in redox reactions or form reactive intermediates that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of iodine.

    (E)-3-(2-chloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of iodine.

    (E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall stability.

Properties

IUPAC Name

(E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-20-13-8-6-12(7-9-13)16(19)10-11-18-15-5-3-2-4-14(15)17/h2-11,18H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFILDOYCNXNSQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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